molecular formula C10H11NO2S B1489038 (2E)-1-(3-hydroxyazetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1344801-05-3

(2E)-1-(3-hydroxyazetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B1489038
CAS RN: 1344801-05-3
M. Wt: 209.27 g/mol
InChI Key: IAZWBKCCNPGOLI-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-(3-hydroxyazetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, commonly referred to as “HATP”, is a synthetic compound that has been used in a variety of scientific research applications, including drug development, biochemistry, and pharmacology. HATP is a versatile compound that can be used as a starting material for the synthesis of other compounds or as a tool in biochemical and physiological studies.

Scientific Research Applications

HATP has been used extensively in scientific research, particularly in drug development, biochemistry, and pharmacology. In drug development, HATP has been used as a starting material for the synthesis of other compounds, such as azetidin-2-ones, which have been investigated for their potential therapeutic applications. In biochemistry, HATP has been used to study the structure and function of proteins, as well as to investigate the mechanism of action of various enzymes. In pharmacology, HATP has been used to study the pharmacokinetics and pharmacodynamics of drugs.

Mechanism of Action

The mechanism of action of HATP is not fully understood, but it is believed to be related to its ability to interact with proteins and enzymes. HATP has been shown to bind to proteins and enzymes, which can alter their structure and function. In addition, HATP has been shown to interact with other molecules, such as lipids, which can affect the function of proteins and enzymes.
Biochemical and Physiological Effects
HATP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of nitric oxide, a molecule involved in the regulation of blood pressure and vascular tone. HATP has also been shown to increase the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. In addition, HATP has been shown to increase the production of endocannabinoids, which are involved in the regulation of appetite, pain, and mood.

Advantages and Limitations for Lab Experiments

HATP has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and can be used as a starting material for the synthesis of other compounds. In addition, HATP is stable and can be stored for long periods of time. However, HATP has some limitations. It is not soluble in water, and must be dissolved in organic solvents such as dimethyl sulfoxide or dimethylformamide. In addition, HATP is toxic and must be handled with caution.

Future Directions

There are several potential future directions for the use of HATP in scientific research. HATP could be used to study the structure and function of proteins and enzymes, as well as to investigate the mechanism of action of various drugs. In addition, HATP could be used to study the pharmacokinetics and pharmacodynamics of drugs, and to study the effects of HATP on various biochemical and physiological processes. Finally, HATP could be used as a starting material for the synthesis of other compounds, which could be used in drug development and other research applications.

properties

IUPAC Name

(E)-1-(3-hydroxyazetidin-1-yl)-3-thiophen-2-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c12-8-6-11(7-8)10(13)4-3-9-2-1-5-14-9/h1-5,8,12H,6-7H2/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZWBKCCNPGOLI-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(3-hydroxyazetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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